molecular formula C9H8N2O2S2 B12913394 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- CAS No. 88088-23-7

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl-

Cat. No.: B12913394
CAS No.: 88088-23-7
M. Wt: 240.3 g/mol
InChI Key: AFKSITGTMMVRQX-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2-(methylsulfonyl)-5-phenyl- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring . The reaction conditions usually involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2-(methylsulfonyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- stands out due to its unique combination of the thiadiazole ring and the methylsulfonyl and phenyl groups. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential for further development .

Properties

CAS No.

88088-23-7

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H8N2O2S2/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

AFKSITGTMMVRQX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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